molecular formula C17H15FO3 B1608937 2,4-Dimethoxy-4'-fluorochalcone CAS No. 336101-27-0

2,4-Dimethoxy-4'-fluorochalcone

Cat. No.: B1608937
CAS No.: 336101-27-0
M. Wt: 286.30 g/mol
InChI Key: BZMXLKULLDWQBK-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-4’-fluorochalcone is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. The molecular formula of 2,4-Dimethoxy-4’-fluorochalcone is C17H15FO3, and it has a molecular weight of 286.3 g/mol . This compound is characterized by the presence of two methoxy groups and a fluorine atom attached to the chalcone backbone, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 2,4-Dimethoxy-4’-fluorochalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . For 2,4-Dimethoxy-4’-fluorochalcone, the specific reactants would be 2,4-dimethoxyacetophenone and 4-fluorobenzaldehyde. The reaction is typically carried out in ethanol with sodium hydroxide as the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for 2,4-Dimethoxy-4’-fluorochalcone are not widely documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing the Claisen-Schmidt condensation for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-4’-fluorochalcone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted chalcone derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of 2,4-Dimethoxy-4’-fluorochalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various molecular targets. This system allows the compound to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in inflammation, cancer cell proliferation, and microbial growth .

Comparison with Similar Compounds

2,4-Dimethoxy-4’-fluorochalcone can be compared with other chalcone derivatives such as:

    2,4-Dimethoxychalcone: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    4’-Fluorochalcone: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.

    2,4,6-Trimethoxychalcone: Contains an additional methoxy group, potentially altering its chemical properties and biological effects.

The presence of both methoxy and fluorine groups in 2,4-Dimethoxy-4’-fluorochalcone makes it unique, potentially enhancing its biological activity and chemical stability compared to other chalcone derivatives .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMXLKULLDWQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370033
Record name 2,4-Dimethoxy-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336101-27-0
Record name 2,4-Dimethoxy-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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